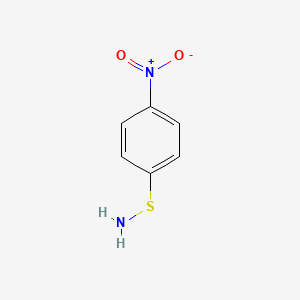

s-(4-Nitrophenyl)thiohydroxylamine

Description

s-(4-Nitrophenyl)thiohydroxylamine is a sulfur-containing organic compound characterized by a thiohydroxylamine (-S-NH-OH) functional group attached to a 4-nitrophenyl substituent. The "s-" prefix indicates that the 4-nitrophenyl group is directly bonded to the sulfur atom of the thiohydroxylamine moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro group (-NO₂), which enhances the compound's stability and reactivity in chemical reactions .

Properties

CAS No. |

5147-64-8 |

|---|---|

Molecular Formula |

C6H6N2O2S |

Molecular Weight |

170.19 g/mol |

IUPAC Name |

S-(4-nitrophenyl)thiohydroxylamine |

InChI |

InChI=1S/C6H6N2O2S/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H,7H2 |

InChI Key |

BKQYUKBIYBVNDJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SN |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SN |

Other CAS No. |

5147-64-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Thymidine-3-thioamine (Natural Thiohydroxylamine Derivative)

Structure : Thymidine-3-thioamine (Compound 4 in ) features a thiohydroxylamine group (-S-NH-OH) attached to a thymidine nucleoside. Its molecular formula is C₁₀H₁₅N₃O₅S , with a β-configuration in the sugar moiety .

Key Differences :

- Substituent : Unlike s-(4-Nitrophenyl)thiohydroxylamine, thymidine-3-thioamine has a nucleoside (thymidine) instead of a 4-nitrophenyl group.

- Source : Thymidine-3-thioamine is a natural product isolated from a sponge-derived organism, whereas this compound is presumed synthetic.

- Reactivity : The electron-donating sugar moiety in thymidine-3-thioamine likely reduces acidity at the thiohydroxylamine group compared to the electron-withdrawing nitro group in this compound.

| Property | This compound | Thymidine-3-thioamine |

|---|---|---|

| Molecular Formula | Not reported | C₁₀H₁₅N₃O₅S |

| Substituent | 4-Nitrophenyl | Thymidine nucleoside |

| Source | Synthetic | Natural (sponge) |

| Key Functional Group | Thiohydroxylamine (-S-NH-OH) | Thiohydroxylamine |

| Bioactivity | Unknown | Not tested |

2-(4-Nitrophenyl)-benzoxazinone (Polymer Chemistry Analog)

Structure: This compound, used in star polymer synthesis (), contains a 4-nitrophenyl group attached to a benzoxazinone ring. Key Differences:

- Functionality: Benzoxazinone is a bicyclic lactam, distinct from the thiohydroxylamine group.

| Property | This compound | 2-(4-Nitrophenyl)-benzoxazinone |

|---|---|---|

| Functional Group | Thiohydroxylamine | Benzoxazinone |

| Application | Undetermined | Polymer synthesis |

| Electronic Effect | Strong electron-withdrawing (-NO₂) | Moderate electron-withdrawing |

Substituent Effects and Reactivity

The 4-nitrophenyl group in this compound significantly impacts its properties:

- Solubility: Polar nitro groups may enhance solubility in aprotic solvents relative to non-polar derivatives.

- Stability: Electron-withdrawing groups like -NO₂ could reduce susceptibility to oxidative degradation.

Q & A

Basic: What are the recommended synthetic routes and characterization protocols for S-(4-nitrophenyl)thiohydroxylamine?

Answer:

this compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting 4-nitrothiophenol derivatives with hydroxylamine precursors under controlled pH (e.g., in ethanol-water mixtures at 25°C). Post-synthesis, full characterization is critical:

- NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and thiohydroxylamine protons (δ 3.5–5.0 ppm).

- IR : Confirm S–N and N–O stretches (~1050 cm⁻¹ and ~1350 cm⁻¹, respectively).

- Microanalysis : Validate elemental composition (C, H, N, S) within ±0.4% of theoretical values.

- Mass Spectrometry : Identify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Refer to standardized protocols for synthesis and characterization in academic settings .

Basic: How can spectroscopic methods resolve structural ambiguities in this compound derivatives?

Answer:

Ambiguities in tautomeric forms or regiochemistry can be addressed by:

- X-ray Crystallography : Resolve bond lengths (e.g., S–N ≈ 1.685 Å) and dihedral angles (e.g., ~68° between planar groups) to confirm spatial arrangement .

- 2D NMR (COSY, NOESY) : Correlate proton environments to distinguish between isomers.

- UV-Vis Spectroscopy : Monitor electronic transitions (e.g., nitro group π→π* at ~400 nm) to assess conjugation effects .

Advanced: Why do reactions of this compound derivatives exhibit nonlinear Brønsted plots with amines?

Answer:

Nonlinear Brønsted plots (e.g., curvature center at pKa ~9.4–9.7) arise from a zwitterionic tetrahedral intermediate. The rate-determining step (RDS) shifts from intermediate breakdown (at low amine basicity) to formation (at high basicity). Methodological insights:

- Kinetic Isotope Effects : Use deuterated amines to probe hydrogen transfer in the RDS.

- Computational Modeling : Map energy profiles for intermediate stabilization (e.g., DFT calculations) .

Advanced: How does molecular conformation influence the reactivity of this compound?

Answer:

Crystal structure analyses reveal:

- Torsional Angles : C–S–N–C torsion angles (e.g., –111.7°) dictate steric accessibility for nucleophilic attack.

- Planarity : Near-planar nitroaryl and thiohydroxylamine groups enhance resonance stabilization, reducing electrophilicity.

- Steric Effects : Bulky substituents (e.g., tert-butyl) hinder intermediate formation, altering reaction pathways .

| Structural Feature | Impact on Reactivity | Example Data |

|---|---|---|

| S–N Bond Length | Stability of intermediates | 1.685 Å |

| Dihedral Angle | Steric hindrance | 68.26° |

| Planar Groups | Resonance stabilization | <0.149 Å deviation |

Advanced: What biological targets are plausible for this compound derivatives?

Answer:

Thiohydroxylamine scaffolds are implicated in ligand-receptor interactions:

- Nuclear Receptors : Structural analogs (e.g., diphenyl thiohydroxylamine) cluster in PPARγ and LXRα ligand databases, suggesting potential as modulators .

- Enzyme Inhibition : Molecular docking studies predict binding to catalytic cysteine residues in kinases or proteases.

- Methodological Approach :

Advanced: How to address contradictions in reported reaction kinetics for this compound?

Answer:

Discrepancies may stem from solvent effects or intermediate stability. Resolve by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.